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molecular formula C13H13N3O B8585329 4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzonitrile

4-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzonitrile

Cat. No. B8585329
M. Wt: 227.26 g/mol
InChI Key: IWHTYFRWTKGRIS-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 4-hydrazinobenzonitril and ethylbutyrylacetate, 4-(4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzonitrile is obtained. Subsequent reaction with 2-ethylaniline yields 4-(4-(2-ethylanilinomethylene)-4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzonitrile, Mp 196.7° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)[NH2:2].[CH2:11]([CH2:13][CH2:14][CH2:15][C:16](CC([O-])=O)=[O:17])[CH3:12]>>[O:17]=[C:16]1[N:1]([C:3]2[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=2)[N:2]=[C:14]([CH2:13][CH2:11][CH3:12])[CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC=C(C#N)C=C1
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)CCCC(=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(=NN1C1=CC=C(C#N)C=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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